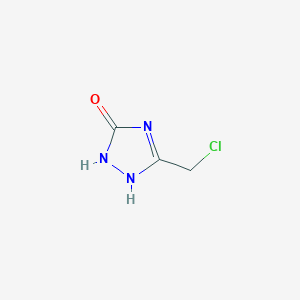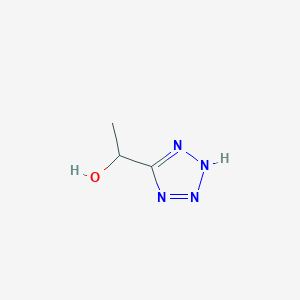
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, also referred to as 1-(tetrazol-5-yl)ethanol or 1-TE, is a molecule of interest due to its unique tautomeric forms and potential for various chemical reactions. The molecular structure and photochemistry of 1-TE have been studied using matrix isolation FTIR and DFT/B3LYP/6-311++G(d,p) theoretical methods .
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 1-TE, related compounds have been synthesized through alkylation reactions. For instance, 1,2-bis(1H-tetrazol-5-yl)ethane derivatives were synthesized by alkylation with propargyl bromide . This suggests that similar synthetic routes could potentially be applied to the synthesis of 1-TE, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1-TE has been extensively analyzed. In the gas phase at room temperature, 1-TE exists as a mixture of 12 conformers, with five conformers of the 1H tautomer and seven of the 2H tautomer. Upon cooling in an argon matrix at 10 K, only three main forms survive due to low barriers for conformational isomerization. Further cooling at 30 K simplifies the mixture to one conformer of each tautomer. The most stable forms of each tautomer exhibit different types of intramolecular hydrogen bonds: the 1H-I form has an NH···O hydrogen bond, while the 2H-I form has an OH···N hydrogen bond .
Chemical Reactions Analysis
The photochemistry of 1-TE reveals tautomer selective reactions. Upon UV irradiation, the 2H tautomer undergoes unimolecular decomposition to azide and hydroxypropanenitrile, while the 1H-tautomer remains photostable . Additionally, bis-tetrazole compounds related to 1-TE have been shown to participate in Cu-catalyzed [3+2] cycloadditions, forming heterocyclic structures with 1,2,3-triazole and tetrazole cycles . These findings indicate that 1-TE could potentially engage in similar cycloaddition reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-TE are inferred from its molecular structure and behavior under different conditions. The presence of intramolecular hydrogen bonds in its most stable conformers suggests that 1-TE could exhibit unique solubility and intermolecular interaction characteristics. The compound's reactivity under UV light, particularly the decomposition of the 2H tautomer, also points to its potential sensitivity to light and propensity for photoinduced chemical transformations . However, specific physical properties such as melting point, boiling point, and solubility were not detailed in the provided papers.
科学的研究の応用
Synthesis and Structural Characterization
The compound 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol and its derivatives have been synthesized and characterized in various studies, focusing on their potential as ligands in coordination polymers and for creating novel materials with interesting properties. For example, a study by Bronisz (2002) synthesized a coordination polymer using a 2-substituted tetrazole derivative, showcasing the potential of these compounds in forming intricate molecular structures with metals like zinc, which could have applications in material science and coordination chemistry (Bronisz, 2002).
Molecular Engineering and Crystal Engineering
Tetrazole derivatives are also explored for their role in molecular and crystal engineering, as seen in the work by Matthews et al. (2003), where diprotonated benzimidazole derivatives, structurally similar to tetrazole compounds, were used to form salts with tetrahalogenometallates, leading to the construction of complex crystal lattices. This highlights the utility of tetrazole and its derivatives in designing new materials with specific structural properties (Matthews et al., 2003).
Energetic Materials Research
Tetrazole derivatives are also of interest in the field of energetic materials. Studies like the one by Yuan and Bernstein (2016) have explored the decomposition mechanisms of nitrogen-rich energetic molecules containing tetrazole rings, contributing to our understanding of the energetic and explosive properties of these compounds. This research is crucial for the development of safer and more efficient energetic materials (Yuan & Bernstein, 2016).
Photostability and Photochemistry
The photostability and photochemistry of 1-(tetrazol-5-yl)ethanol have been specifically studied, as seen in the work by Ismael et al. (2010). Their research on the tautomer selective photochemistry of this compound reveals how different tautomeric forms react under UV light, leading to decomposition or stability. This information is valuable for applications that require precise control over the photostability of materials (Ismael et al., 2010).
Safety And Hazards
特性
IUPAC Name |
1-(2H-tetrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYNZPJMZMGOHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

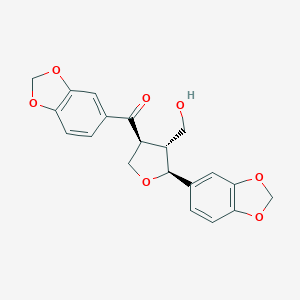


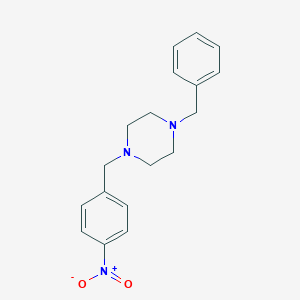

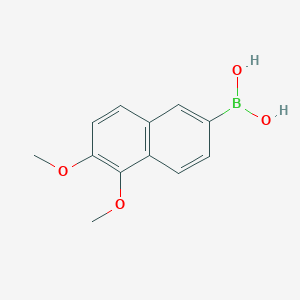


![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)



